molecular formula C9H7F3N2O4 B13412543 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone CAS No. 6310-12-9

1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone

Cat. No.: B13412543
CAS No.: 6310-12-9
M. Wt: 264.16 g/mol
InChI Key: BMPZRISEMMEZHL-UHFFFAOYSA-N
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Description

1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone is a chemical compound with the molecular formula C9H6F3NO3 It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

6310-12-9

Molecular Formula

C9H7F3N2O4

Molecular Weight

264.16 g/mol

IUPAC Name

[4-nitro-3-(trifluoromethyl)anilino] acetate

InChI

InChI=1S/C9H7F3N2O4/c1-5(15)18-13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4,13H,1H3

InChI Key

BMPZRISEMMEZHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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